molecular formula C29H25F4N3O5S B611488 Tropifexor CAS No. 1383816-29-2

Tropifexor

Cat. No. B611488
M. Wt: 603.5886
InChI Key: VYLOOGHLKSNNEK-PIIMJCKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tropifexor is an investigational drug that acts as an agonist of the farnesoid X receptor (FXR). It was discovered by researchers from Novartis and Genomics Institute of the Novartis Research Foundation .


Synthesis Analysis

Tropifexor, also known as LJN-452, is a highly potent non-steroidal FXR agonist. It can activate FXR and regulate FXR target genes at very low doses and upon systemic exposure . LJN452 (also called tropifexor) is a powerful and highly effective FXR agonist in vivo, which introduces a bicyclic nortropine-substituted benzothiazole carboxylic acid moiety into a trisubstituted isoxazole scaffold building on the chemistry structure of the Eli Lilly and Company compound LY2562175 compound .


Molecular Structure Analysis

The crystal structure of the FXR/tropifexor complex is determined at 2.7 Å resolution to explain the molecular mechanism of tropifexor bound to FXR-LBD . Structural analysis showed that the polar residues in the pocket, such as Arg 331 and Hie 447, form hydrogen bond interactions with the tropifexor, and to stabilize the entire structure, hydrophobic residues, such as Ile335, Phe329 and Phe461, form hydrophobic interactions .


Chemical Reactions Analysis

Tropifexor is safe and well tolerated at pharmacologically effective doses . In a chemical and dietary model of NASH (Stelic animal model [STAM]), tropifexor reversed established fibrosis and reduced the nonalcoholic fatty liver disease activity score and hepatic triglycerides .


Physical And Chemical Properties Analysis

Tropifexor has a molar mass of 603.58 g/mol and an empirical formula of C29H25F4N3O5S. It appears as white crystals. Its melting point is 221 ºC and it has a water solubility of 6 mg/L .

Scientific Research Applications

1. Treatment of Non-Alcoholic Steatohepatitis (NASH)

Tropifexor (TXR) is being explored for its potential in treating non-alcoholic steatohepatitis (NASH). As a nonbile acid farnesoid X receptor (FXR) agonist, it has shown promise in Phase 2 trials for NASH treatment. A study demonstrated its impact on a piglet model with cholestatic liver damage and fibrosis, indicating potential benefits for liver health (Xiao et al., 2021).

2. Pharmacokinetics and Pharmacodynamics in Healthy Volunteers

Research has delved into the safety, tolerability, pharmacokinetics, and pharmacodynamics of Tropifexor (LJN452) in healthy volunteers. This study provided valuable insights into its dosage and effects, laying the groundwork for further clinical development for chronic liver diseases (Badman et al., 2019).

3. Drug-Drug Interaction Studies

Tropifexor’s interaction with other drugs was investigated, particularly focusing on its metabolism involving uridine 5′‐diphosphoglucuronosyltransferase (UGT) 1A1 and cytochrome P450 (CYP) 3A4. The study showed minor relevance of the UGT1A1 pathway for its clearance and provided insights into potential drug-drug interactions (Chen et al., 2022).

4. Absorption, Metabolism, and Excretion Analysis

A study detailed the absorption, metabolism, and excretion of Tropifexor in healthy male subjects, crucial for understanding its pharmacological profile. It highlighted oxidative metabolism as a primary clearance pathway, offering insights into its disposition processes (Wang-Lakshman et al., 2021).

5. Treatment of Obstructive Jaundice

The effects of Tropifexor on liver injury in rats with obstructive jaundice were studied, showing its potential in reducing liver damage, which could have implications for human liver disease treatment (Kilavuz et al., 2021).

6. Preclinical Validation in Animal Models

Tropifexor demonstrated efficacy in preclinical models of NASH, suggesting it as a promising investigational therapy for NASH, given its influence on oxidative stress, fibrogenesis, and inflammation (Hernández et al., 2019).

7. Pharmacokinetics in Hepatic Impairment

A study explored Tropifexor's pharmacokinetics in participants with varying degrees of hepatic impairment. The findings suggest the potential of Tropifexor to treat severe liver disease without dose adjustment, highlighting its safety and efficacy (Chen et al., 2021).

8. Molecular Mechanism and Selectivity

Research into the structural basis of Tropifexor provided insights into its potency and selectivity as an FXR agonist, crucial for understanding its therapeutic potential for liver disorders such as primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC) (Jiang et al., 2020).

9. TANDEM Trial for NASH and Liver Fibrosis

The TANDEM trial, a phase 2b study, aimed to evaluate the safety and efficacy of a combination of Tropifexor and cenicriviroc in patients with NASH and liver fibrosis, offering a comprehensive assessment of Tropifexor's therapeutic potential (Pedrosa et al., 2019).

10. Tropifexor in Clinical Development

The discovery and development of Tropifexor for treating cholestatic liver diseases and NASH were detailed, emphasizing its role in bile acid metabolism and signaling (Tully et al., 2017).

Safety And Hazards

Tropifexor is safe and well tolerated at pharmacologically effective doses . It is not classified as a hazardous substance .

Future Directions

Tropifexor is currently in phase 2 human clinical trials on patients with PBC and NASH . Novartis has entered into a clinical development agreement with Pfizer which will include a study combining tropifexor and one or more Pfizer compounds for the treatment of NASH .

properties

IUPAC Name

2-[(1R,5S)-3-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25F4N3O5S/c30-21-9-15(27(37)38)10-23-25(21)34-28(42-23)36-16-7-8-17(36)12-18(11-16)39-13-20-24(35-41-26(20)14-5-6-14)19-3-1-2-4-22(19)40-29(31,32)33/h1-4,9-10,14,16-18H,5-8,11-13H2,(H,37,38)/t16-,17+,18?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLOOGHLKSNNEK-JWTNVVGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)COC4CC5CCC(C4)N5C6=NC7=C(C=C(C=C7S6)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C3=NC4=C(C=C(C=C4S3)C(=O)O)F)OCC5=C(ON=C5C6=CC=CC=C6OC(F)(F)F)C7CC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25F4N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001100225
Record name 2-[(3-endo)-3-[[5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-4-isoxazolyl]methoxy]-8-azabicyclo[3.2.1]oct-8-yl]-4-fluoro-6-benzothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001100225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tropifexor

CAS RN

1383816-29-2
Record name Tropifexor [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383816292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(3-endo)-3-[[5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-4-isoxazolyl]methoxy]-8-azabicyclo[3.2.1]oct-8-yl]-4-fluoro-6-benzothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001100225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TROPIFEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMZ08KM76Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a 25-mL round-bottom flask equipped with a stir bar was added sequentially methyl 2-(3-((5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazol-4-yl)methoxy)-8-azabicyclo[3.2.1]octan-8-yl)-4-fluorobenzo[d]thiazole-6-carboxylate (0.55 g, 0.89 mmol), 4.0 mL of THF, 2.0 mL of MeOH, and 3 N aqueous KOH solution (1 mL, 3 mmol). The resulting homogenous solution was stirred for 1 hour at 70° C., cooled to RT, and then quenched with AcOH (roughly 0.2 mL of glacial acetic, 3 mmoles) until pH=6 was achieved (Whatman class pH strip paper). At this time the reaction was diluted with ethyl acetate (40 mL) and washed with water (3×5 mL). The ethyl acetate fraction was concentrated under vacuum to give to an oily residue. To the resulting oil was then added 6 mL of MeOH. The oil quickly dissolved, then immediately began to crystallize. Upon standing for 2.5 hrs the mother liquor was withdrawn and crystals washed (3×2 mL of ice cold MeOH). The crystals were dried via vacuum (10 mm Hg pressure at 45° C. overnight) and then recrystallized from acetonitrile, filtered, and dried under vacuum to give the desired product 2-(3-((5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazol-4-yl)methoxy)-8-azabicyclo[3.2.1]octan-8-yl)-4-fluorobenzo[d]thiazole-6-carboxylic acid.
Name
methyl 2-(3-((5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazol-4-yl)methoxy)-8-azabicyclo[3.2.1]octan-8-yl)-4-fluorobenzo[d]thiazole-6-carboxylate
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mmol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tropifexor
Reactant of Route 2
Tropifexor
Reactant of Route 3
Reactant of Route 3
Tropifexor
Reactant of Route 4
Tropifexor
Reactant of Route 5
Reactant of Route 5
Tropifexor
Reactant of Route 6
Tropifexor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.